N-[(2-METHOXYPHENYL)METHYL]-N'-(4-METHYLPHENYL)ETHANEDIAMIDE
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Overview
Description
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are a type of amide where the nitrogen atoms are bonded to carbonyl groups. This compound is characterized by the presence of methoxy and methyl groups attached to the phenyl rings, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide typically involves the reaction of 2-methoxybenzylamine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide product.
Industrial Production Methods
On an industrial scale, the production of N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the binding affinity and selectivity of the compound. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-methoxyphenyl)methyl]-N’-(4-chlorophenyl)oxamide
- N-[(2-methoxyphenyl)methyl]-N’-(4-fluorophenyl)oxamide
- N-[(2-methoxyphenyl)methyl]-N’-(4-nitrophenyl)oxamide
Uniqueness
N-[(2-methoxyphenyl)methyl]-N’-(4-methylphenyl)oxamide is unique due to the presence of both methoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific substitution pattern on the aromatic rings can also affect its physical properties, such as solubility and melting point.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-7-9-14(10-8-12)19-17(21)16(20)18-11-13-5-3-4-6-15(13)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVUAPUQYTUKGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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